4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide-containing compound featuring a pyrimidine core substituted with methyl and piperidin-1-yl groups. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a methyl-substituted benzene sulfonamide moiety. Pyrimidine derivatives are widely recognized for their roles in medicinal chemistry, particularly in drug design due to their structural mimicry of nucleic acid bases and ability to interact with biological targets such as enzymes and receptors . The piperidin-1-yl group enhances lipophilicity and may influence binding interactions, while the sulfonamide moiety contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-17-6-12-21(13-7-17)31(29,30)27-20-10-8-19(9-11-20)25-23-24-18(2)16-22(26-23)28-14-4-3-5-15-28/h6-13,16,27H,3-5,14-15H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAQEIDTKDTQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases, vascular endothelial growth factor receptor 2 (VEGFR-2), and Platelet derived growth factor-β (PDGF-β). These targets play crucial roles in cell signaling and growth.
Mode of Action
Similar compounds like imatinib inhibit the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting these enzymes, the compound can prevent further signal transduction and disrupt the growth and division of cells.
Biochemical Pathways
For instance, sorafenib, a VEGFR-2 and PDGF-β inhibitor, has been shown to reduce collagen deposition in a liver fibrosis model. This suggests that the compound could potentially interfere with the signaling pathways of these growth factors, thereby affecting cellular proliferation and angiogenesis.
Biological Activity
The compound 4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.5 g/mol . The structure includes a sulfonamide group, a piperidine ring, and a pyrimidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946369-67-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in cellular processes, which may lead to altered signaling pathways associated with cancer cell proliferation and survival.
Enzyme Inhibition
Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes, including those involved in metabolic pathways related to cancer. For instance, studies have demonstrated that similar compounds can inhibit protein tyrosine phosphatases (PTP), which are crucial in regulating cell growth and differentiation .
Anticancer Properties
Several studies have highlighted the potential of this compound in cancer therapy. Its structural components allow it to bind effectively to targets within cancer cells, leading to:
- Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase cell cycle arrest, which prevents cancer cells from dividing and proliferating .
Cardiovascular Effects
Additionally, some research suggests that related sulfonamide compounds may influence cardiovascular parameters such as perfusion pressure and coronary resistance. These effects are hypothesized to arise from interactions with calcium channels and other cardiovascular receptors .
Case Studies
- In Vitro Studies : A study demonstrated that the compound inhibited cell proliferation in melanoma models, showing a significant decrease in tumor size without apparent toxicity .
- Mechanistic Insights : Computational docking studies have suggested that the compound interacts favorably with target proteins involved in tumorigenesis, indicating its potential as a lead compound for further development .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-methyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide exhibit various biological activities:
- Antitumor Activity : Many sulfonamide derivatives have shown promise as anticancer agents. The structural components of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. This compound could potentially serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, including those related to cancer and infectious diseases. This mechanism is crucial for drug development targeting specific biochemical pathways.
Case Studies
Several studies have explored the applications of similar compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrimidine derivatives. It was found that modifications to the piperidine ring significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : Research conducted by Patel et al. (2003) demonstrated that certain sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could follow similar trends .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂NH-) undergoes oxidation under controlled conditions. Common oxidizing agents convert the sulfur atom to higher oxidation states:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 24h | Sulfoxide derivative | |
| m-CPBA (1.2 equiv) | DCM, 0°C to RT, 6h | Sulfone derivative |
Key Findings :
-
Oxidation with hydrogen peroxide yields sulfoxides, while m-chloroperbenzoic acid (m-CPBA) produces sulfones .
-
The reaction efficiency depends on steric hindrance around the sulfonamide group .
Reduction Reactions
The sulfonamide group can be reduced to an amine under specific conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ (3 equiv) | THF, reflux, 8h | Benzene-1-amine derivative | |
| NaBH₄/CuCl₂ (cat.) | MeOH, RT, 12h | Partial reduction to sulfinamide |
Key Findings :
-
Lithium aluminum hydride (LiAlH₄) achieves full reduction to the amine, while NaBH₄/CuCl₂ results in partial reduction .
Electrophilic Aromatic Substitution (EAS)
The benzene rings undergo halogenation and nitration:
| Reaction | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -SO₂ | 72% | |
| Bromination | Br₂/FeBr₃, RT | Meta to -NH | 65% |
Key Findings :
-
Nitration occurs preferentially para to the sulfonamide group due to its electron-withdrawing effect .
-
Bromination targets the meta position relative to the aniline nitrogen .
Cyclization Reactions
The sulfonamide group participates in cyclization to form heterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Conc. H₂SO₄ | RT, 2h | 1,3,4-Thiadiazole derivative | |
| Thiosemicarbazide/HCl | EtOH, reflux, 4h | Thiazolidinone fused pyrimidine |
Key Findings :
-
Cyclization with H₂SO₄ forms five-membered thiadiazoles, while thiosemicarbazide yields six-membered rings .
-
These reactions exploit the nucleophilic nitrogen in the sulfonamide group .
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
| Compound | Oxidation Rate | Reduction Efficiency | EAS Preference |
|---|---|---|---|
| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | Moderate | High (LiAlH₄) | Para nitration |
| N-(p-Tolyl)-p-toluenesulfonamide | Low | Moderate (NaBH₄) | Meta bromination |
Key Insight :
The pyrimidine and piperidine substituents in the target compound enhance electron density at the sulfonamide group, accelerating oxidation and nitration compared to simpler analogues .
Mechanistic Insights
Comparison with Similar Compounds
Pyrimidine Core Modifications
- Target Compound vs. Fluorophenyl Derivative : The replacement of the target’s 4-methyl group with a 4-fluorophenyl and 6-isopropyl group in the fluorophenyl derivative introduces steric hindrance and electronic effects. Fluorine’s electronegativity may enhance binding to polar residues in target proteins, while the isopropyl group could restrict conformational flexibility.
- Comparison with 1219821-82-5 : The pyrrolidin-1-yl substituent in 1219821-82-5 replaces the piperidin-1-yl group of the target compound. The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may alter binding pocket compatibility and solubility due to reduced hydrophobicity.
Sulfonamide Group Variations
- Trifluoromethyl Substitution : The trifluoromethyl (-CF₃) group in the benzenesulfonamide moiety of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide significantly increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s 4-methyl group. This modification could enhance blood-brain barrier penetration or prolong half-life .
- Methoxy and Isopropyl Modifications : The 4-methoxyphenylamino and 5-isopropyl groups in the analogue from introduce electron-donating and bulky substituents, respectively. These changes may improve binding to hydrophobic pockets but reduce aqueous solubility.
Crystallographic and Physicochemical Insights
- The crystal structure of the target compound’s pyrimidine core (4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reveals a planar aromatic system with piperidine adopting a chair conformation, facilitating stacking interactions . In contrast, the fluorophenyl derivative’s crystal structure () highlights intermolecular hydrogen bonds involving the sulfonamide group, suggesting robust solid-state stability.
Implications for Drug Design
The target compound’s combination of a piperidin-1-yl group and methyl sulfonamide offers a balance between solubility and membrane permeability. However, analogues with trifluoromethyl groups (e.g., ) may outperform it in environments requiring high metabolic stability, whereas methoxy-substituted derivatives (e.g., ) could be preferable for targets requiring enhanced electron-rich interactions. Further pharmacokinetic studies are warranted to validate these hypotheses.
Preparation Methods
Preparation of 2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine
The pyrimidine core is synthesized through a nucleophilic substitution reaction. 2,4-Dichloro-6-methylpyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via displacement of the chlorine at the 6-position by piperidine, yielding 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine.
Reaction conditions :
Amination with 4-Nitroaniline
The chloro-substituted pyrimidine is subsequently aminated with 4-nitroaniline under palladium catalysis. A mixture of 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine, 4-nitroaniline, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), xanthphos ligand, and cesium carbonate (Cs₂CO₃) in toluene is heated at 110°C for 24 hours. The nitro group is then reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, yielding 4-methyl-6-(piperidin-1-yl)-N-(4-aminophenyl)pyrimidin-2-amine.
Key parameters :
-
Catalyst : Pd₂(dba)₃ (2 mol%)
-
Ligand : Xanthphos (4 mol%)
-
Reduction conditions : 1 atm H₂, 25°C, 6 hours
Synthesis of 4-Methylbenzenesulfonyl Chloride
4-Methylbenzenesulfonyl chloride is prepared via chlorosulfonation of toluene. Gaseous chlorosulfonic acid (ClSO₃H) is introduced to toluene at 0–5°C, followed by stirring at room temperature for 4 hours. The crude product is purified by distillation under reduced pressure.
Reaction scheme :
Sulfonylation of the Pyrimidine-Amine Intermediate
The final step involves reacting 4-methyl-6-(piperidin-1-yl)-N-(4-aminophenyl)pyrimidin-2-amine with 4-methylbenzenesulfonyl chloride in the presence of a base. The amine is dissolved in DCM or tetrahydrofuran (THF), followed by dropwise addition of the sulfonyl chloride and Et₃N at 0°C. The mixture is stirred at room temperature for 12–24 hours.
Optimized conditions :
-
Molar ratio : 1:1.2 (amine:sulfonyl chloride)
-
Base : Et₃N (2.5 equiv)
-
Solvent : DCM
-
Temperature : 0°C → 25°C
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is confirmed by high-performance liquid chromatography (HPLC) (>98%), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).
Analytical data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 4H, sulfonamide-Ar-H), 3.85–3.75 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 1.65–1.55 (m, 6H, piperidine-H).
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₅O₂S [M+H]⁺: 454.1912; found: 454.1915.
Optimization Challenges and Solutions
Regioselectivity in Pyrimidine Amination
The use of bulky ligands (e.g., xanthphos) ensures selective substitution at the 2-position of the pyrimidine, minimizing byproducts.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. A common approach includes:
- Step 1: Condensation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with a nitro-substituted aryl halide via Buchwald-Hartwig coupling to introduce the aniline moiety .
- Step 2: Reduction of the nitro group to an amine, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Efficiency Tips: Use palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands for coupling reactions, and optimize solvent systems (e.g., toluene/DMF) to reduce side products. Microwave-assisted synthesis can accelerate steps requiring prolonged heating .
Advanced: How can low yields in the final sulfonylation step be addressed?
Answer:
Low yields often arise from incomplete amine activation or competing side reactions. Mitigation strategies include:
- Pre-activation of the amine: Use trimethylamine or Hünig’s base to deprotonate the aniline intermediate before sulfonylation .
- Temperature control: Maintain reactions at 0–5°C to minimize sulfonamide hydrolysis.
- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Basic: What analytical techniques confirm the compound’s structural identity and purity?
Answer:
- X-ray crystallography: Resolves the 3D structure, including piperidine ring conformation and sulfonamide geometry (e.g., torsion angles ~12–86°) .
- NMR spectroscopy: Key signals include δ 8.2–8.5 ppm (pyrimidine protons), δ 2.3–3.1 ppm (piperidine CH₂), and δ 2.4 ppm (aryl methyl group) .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to confirm ≥95% purity .
Advanced: How can polymorphism impact bioactivity, and how is it characterized?
Answer:
Polymorphism alters solubility and binding affinity. For example, hydrogen-bonding variations (e.g., N–H⋯N vs. C–H⋯O interactions) can stabilize different crystal forms, affecting dissolution rates .
- Characterization: Use PXRD to distinguish polymorphs and DSC/TGA to assess thermal stability.
- Mitigation: Screen crystallization solvents (e.g., ethanol vs. acetonitrile) and employ seeding techniques to isolate the thermodynamically stable form .
Basic: How is the compound’s enzyme inhibition potential evaluated experimentally?
Answer:
- Assay design: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinases) with IC₅₀ determination.
- Positive controls: Include known inhibitors (e.g., staurosporine for kinases).
- Data interpretation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate with SPR for binding kinetics .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions may stem from assay conditions or structural analogs. Address by:
- Standardizing assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8).
- SAR analysis: Compare substituent effects (e.g., piperidine vs. morpholine) on target binding using molecular docking (AutoDock Vina) .
- Meta-analysis: Pool data from ≥3 independent studies and apply ANOVA to identify outliers .
Basic: What methods ensure compound stability during storage?
Answer:
- Storage conditions: Lyophilize and store at –20°C under argon. Avoid repeated freeze-thaw cycles.
- Stability testing: Monitor degradation via HPLC every 3 months; >90% purity over 12 months indicates acceptable stability .
Advanced: How to improve aqueous solubility for in vivo studies?
Answer:
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 at ≤10% v/v.
- Salt formation: Screen counterions (e.g., HCl, sodium) via slurry experiments.
- Prodrug design: Introduce phosphate or glycoside groups at the sulfonamide nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
